dideuterio(113C)methanone
Overview
Description
It is a colorless, flammable liquid with a boiling point of 56.5°C and a molecular weight of 88.11 g/mol. This compound is characterized by the presence of two deuterium atoms and one carbon-13 atom, making it a valuable tool in various scientific research applications.
Mechanism of Action
Target of Action
Dideuterio(113C)methanone is a derivative of methanone with two deuterium atoms. It primarily functions as an isotopically labeled version of formaldehyde. Its primary targets are the µ-opioid receptor (MOR), κ- and σ-opioid receptors within the central and peripheral nervous systems . These receptors play a crucial role in pain transmission .
Mode of Action
As a full MOR agonist, this compound mimics the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission . It also acts as an agonist of κ- and σ-opioid receptors . By inhibiting the N-methyl-D-aspartate (NMDA) receptor, it dampens a major excitatory pain pathway within the central nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound are similar to those of methanone. It is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM), which is a universal methyl donor in numerous cellular methylation reactions . It also plays a crucial role in protein synthesis as the initiator amino acid .
Pharmacokinetics
This makes it a good option for the treatment of severe pain and addiction as fewer doses are needed to maintain analgesia and prevent opioid withdrawal symptoms .
Result of Action
The pharmacological actions of this compound result in analgesia, suppression of opioid withdrawal symptoms, sedation, miosis, sweating, hypotension, bradycardia, nausea and vomiting (via binding within the chemoreceptor trigger zone), and constipation . At higher doses, its use can result in respiratory depression, overdose, and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dideuterio(113C)methanone can be achieved through the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI2) and deuterium oxide (D2O) . This method is distinguished by its remarkable functional group tolerance and high deuterium incorporation. The reaction typically involves the following steps:
- Preparation of acyl chloride from the corresponding carboxylic acid.
- Reductive deuteration of the acyl chloride using SmI2 and D2O.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Dideuterio(113C)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated carboxylic acids.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Nucleophiles such as deuterated amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
Dideuterio(113C)methanone has a wide range of scientific research applications, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It is used as a solvent due to its favorable properties.
Isotope Tracing Studies: The compound can be used as a tracer molecule in biological and metabolic studies.
Synthesis of Isotopically Labeled Compounds: It serves as a starting material for the synthesis of other isotopically labeled compounds, which are beneficial for various applications such as NMR studies, drug discovery, and material science.
Comparison with Similar Compounds
Similar Compounds
Deuterated Methanol (CD3OD): Another deuterated solvent used in NMR spectroscopy.
Deuterated Chloroform (CDCl3): Commonly used as an NMR solvent.
Deuterated Benzene (C6D6): Used in NMR spectroscopy for its non-polar properties.
Uniqueness
Dideuterio(113C)methanone is unique due to its combination of deuterium and carbon-13 isotopes, making it particularly valuable for detailed NMR studies and isotope tracing applications. Its stability and ability to eliminate proton signals make it a preferred choice in various research applications.
Properties
IUPAC Name |
dideuterio(113C)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1+1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-WGVGGRBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.031 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63101-50-8 | |
Record name | 63101-50-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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